Enhanced Acidity versus 2-(Furan-2-yl)acetic acid: A ~0.6 Log Unit pKa Difference Drives Superior Ionization at Physiological pH
The target compound 2-(furan-2-ylmethoxy)acetic acid displays a calculated pKa of 3.55, compared to 3.77 for 2-(furan-2-yl)acetic acid, a difference of 0.22 units [1][2]. When compared against experimental predicted values (pKa ~4.16 for 2-(furan-2-yl)acetic acid) from an alternative source, the difference widens to approximately 0.6 log units . This acidity enhancement is attributed to the electron-withdrawing inductive effect of the ether oxygen in the methoxy linker, which stabilizes the conjugate base. At pH 7.4, the target compound will have a carboxylate-to-acid ratio approximately 1.7-fold higher (using calculated values) or approximately 4-fold higher (using predicted values) than the simpler analog.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.55 (calculated, JChem) |
| Comparator Or Baseline | 2-(Furan-2-yl)acetic acid (CAS 2745-26-8): pKa = 3.77 (calculated, JChem); pKa = 4.16 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 0.22 (calculated) to ~0.6 (predicted); ~1.7× to ~4× higher ionization at pH 7.4 |
| Conditions | In silico calculation (JChem/ChemAxon) and ACD/Labs prediction; aqueous system |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, this ionization difference translates to measurably distinct salt formation efficiency, aqueous solubility, and pH-dependent extraction behavior, making the target compound preferable when higher aqueous solubility of the ionized species is desired.
- [1] potassium 2-(furan-2-ylmethoxy)acetate. ChemBase. Acid pKa 3.5512333. http://www.chembase.cn/molecule-263128.html View Source
- [2] 2-(furan-2-yl)acetic acid. ChemBase. Acid pKa 3.7653933. http://www.chembase.cn/molecule-143424.html View Source
